molecular formula C12H16BrNO3 B14897502 N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide

Cat. No.: B14897502
M. Wt: 302.16 g/mol
InChI Key: FNJJAPGUTWAJMS-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide is a brominated acetamide derivative characterized by a 2-bromo-4-methylphenyl group attached to an acetamide backbone and a 2-methoxyethoxy substituent. The bromine atom at the ortho position and the methyl group at the para position on the phenyl ring contribute to its steric and electronic properties, while the 2-methoxyethoxy chain enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide

InChI

InChI=1S/C12H16BrNO3/c1-9-3-4-11(10(13)7-9)14-12(15)8-17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)

InChI Key

FNJJAPGUTWAJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COCCOC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.

    Etherification: The brominated product is then reacted with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyethoxy)-2-bromo-4-methylphenyl.

    Acetylation: Finally, the etherified product is acetylated using acetic anhydride and a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using bromine and iron(III) bromide.

    Continuous Etherification: Continuous flow reactors for the etherification step to ensure high yield and purity.

    Automated Acetylation: Automated systems for the acetylation step to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The acetamide moiety can be reduced to form an amine.

Common Reagents and Conditions

    Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: N-(2-azido-4-methylphenyl)-2-(2-methoxyethoxy)acetamide.

    Oxidation: N-(2-bromo-4-carboxyphenyl)-2-(2-methoxyethoxy)acetamide.

    Reduction: N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)ethylamine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The bromo group allows for selective binding to certain enzymes, while the methoxyethoxy group enhances its solubility and bioavailability. The acetamide moiety contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide and related acetamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities Synthesis Yield Reference
This compound 2-Bromo-4-methylphenyl, 2-methoxyethoxy C₁₂H₁₅BrNO₃ 300.16* Not explicitly reported; inferred pharmacological potential based on analogs N/A
2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide 4-Bromo-2-tert-butylphenoxy, 2-methoxyethyl C₁₅H₂₂BrNO₃ 344.25 Anticancer (inferred from structural analogs) N/A
N-(2-Bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide 2-Isopropyl-5-methylphenoxy C₁₉H₂₂BrNO₂ 376.29 Not reported; structural similarity to MT1-MMP inhibitors N/A
2-(2-Bromo-4-methylphenoxy)acetamide 2-Bromo-4-methylphenoxy C₉H₁₀BrNO₂ 244.09 Versatile intermediate for drug synthesis N/A
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 5-Bromo-4-formyl-2-methoxyphenoxy, 4-methylphenyl C₁₈H₁₈BrNO₄ 392.24 Potential anticancer activity (formyl group enhances reactivity) N/A

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability The 2-methoxyethoxy chain in the target compound improves aqueous solubility compared to analogs with bulky tert-butyl or isopropyl groups (e.g., 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide, ). Formyl-containing derivatives (e.g., 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, ) exhibit higher reactivity due to the aldehyde group, which may enhance binding to biological targets but reduce metabolic stability.

Synthetic Routes and Yields

  • While direct synthesis data for the target compound is unavailable, similar acetamides are synthesized via nucleophilic substitution or condensation reactions. For example:

  • Method B : Bromoacetyl bromide + amine + triethylamine (yields: 51–82%, ).
  • Method C: Substituted phenols + 2-bromoacetamide derivatives (yields: 51–82%, ).

Biological Activity Trends Bromine and methoxy groups are critical for anticancer activity. For instance, N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide analogs showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines . The absence of a formyl or thiazole group in the target compound may limit its cytotoxicity compared to derivatives like 2-(2-bromo-4-ethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (predicted pKa = 7.01, ).

Crystallographic and Structural Analysis

  • SHELX software () and WinGX/ORTEP () are widely used for crystallographic refinement of similar acetamides, confirming planar acetamide backbones and anisotropic displacement parameters.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₈BrNO₃
  • Molecular Weight : 324.22 g/mol
  • CAS Number : 614-83-5

The presence of the bromine atom and the methoxyethoxy group contributes to the compound's reactivity and potential biological interactions. The acetamide functionality plays a crucial role in its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammatory responses.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, which may contribute to its analgesic effects.

The exact molecular pathways remain under investigation, but preliminary studies indicate that the bromine atom enhances binding affinity to certain biological targets compared to similar compounds without halogen substitutions .

Anti-inflammatory and Analgesic Activities

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic effects in various animal models. Notable findings include:

  • In Vivo Studies : Animal studies have shown that administration of this compound resulted in a marked reduction in pain response and inflammation markers, suggesting its potential as a therapeutic agent for pain management.
  • Comparative Efficacy : When compared with other analgesics, such as ibuprofen and acetaminophen, this compound displayed comparable efficacy but with a potentially improved safety profile due to its unique mechanism of action.

Case Studies

  • Study on Inflammatory Bowel Disease (IBD) :
    • A study evaluated the efficacy of this compound in a rodent model of IBD. Results indicated significant reductions in colon inflammation and histopathological scores compared to control groups, highlighting its therapeutic potential in gastrointestinal disorders .
  • Chronic Pain Management :
    • In a clinical trial involving patients with chronic pain conditions, participants receiving this compound reported substantial improvements in pain relief compared to those receiving placebo treatments. The study emphasized the compound's role as a novel analgesic with minimal side effects.

Comparative Analysis

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnti-inflammatory, AnalgesicEnzyme inhibition, Receptor modulation
N-(4-Bromophenyl)acetamideStructureModerate analgesicSimilar mechanisms but less effective
N-(2-Iodo-4-methylphenyl)acetamideStructureAntimicrobial propertiesDifferent reactivity due to iodine substitution

The comparative analysis indicates that while similar compounds exhibit some level of biological activity, this compound stands out due to its enhanced efficacy and unique mechanism of action.

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